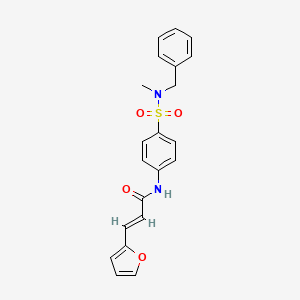

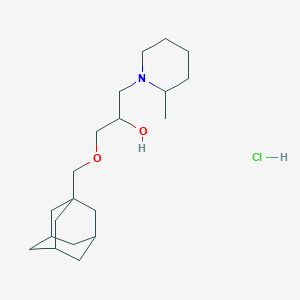

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

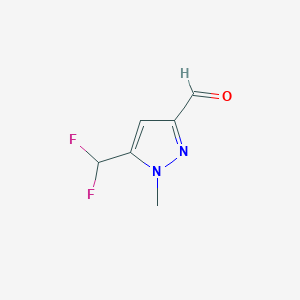

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide, also known as MTE-N, is a chemical compound that has been synthesized for its potential use in scientific research. This compound has gained attention due to its unique structure and properties, which make it a promising candidate for various applications in the field of biochemistry and pharmacology.

Scientific Research Applications

Free Radical Scavenging Activity

N-((4-Bromophenyl)(2-hydroxynaphthalen-1-yl)methyl)acetamide, a derivative similar in structure to the compound of interest, has been investigated for its free radical scavenging activity. This study utilized in vitro methods and quantum chemistry calculations to demonstrate the compound's potent antioxidant capabilities, comparable to well-known antioxidants BHT and BHA. The research suggests that the OH bond in the compound is highly active for trapping free radicals, with hydrogen atom transfer and sequential proton loss electron transfer being the dominant antioxidant mechanisms in different solvents (Boudebbous et al., 2021).

Structural Studies on Co-crystals

A structural study on co-crystals and a salt of quinoline derivatives containing an amide bond, closely related to the chemical structure of the target compound, has been conducted. This research outlines the formation of 1:1 co-crystals with aromatic diols and highlights the importance of hydration in co-crystal stability. The findings provide insight into the molecular interactions and structural configurations of such compounds (Karmakar et al., 2009).

Antiproliferative Activities

The synthesis and evaluation of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives have been explored for their antiproliferative activities against a panel of human cancer cell lines. Among these compounds, one particular derivative demonstrated significant activity against nasopharyngeal carcinoma cells, highlighting its potential for cancer therapy (Chen et al., 2013).

Nano Magnetite Catalysis

Research on the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of derivatives related to the compound of interest under ultrasound irradiation has been reported. This study emphasizes the efficiency of nano magnetite in facilitating the synthesis of N-((2-hydroxy naphthalene-1-yl)(aryl)methyl)acetamide derivatives, showcasing an environmentally friendly and efficient method for producing such compounds (Mokhtary & Torabi, 2017).

Melatonin Analog Study

A study on N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, a compound with a structure similar to the target compound, reveals its potential as a potent melatonin analog. The research presents detailed crystallographic analysis, suggesting possible applications in neurohormonal regulation and therapeutic interventions (Tinant et al., 1994).

properties

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-2-naphthalen-2-yloxyacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-19-6-8-21(9-7-19)24(27-12-14-29-15-13-27)17-26-25(28)18-30-23-11-10-20-4-2-3-5-22(20)16-23/h2-11,16,24H,12-15,17-18H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONZBMWGQGVQOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)N4CCOCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-morpholino-2-(p-tolyl)ethyl)-2-(naphthalen-2-yloxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Methylbenzyl)-4-oxo-7-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]triazine-3-carbonitrile](/img/structure/B2915202.png)

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-phenyl-ethylamine](/img/structure/B2915204.png)

![1-(4-Methoxyphenethyl)-3-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)urea](/img/structure/B2915208.png)

![2-(3-(2-(1H-benzo[d]imidazol-1-yl)acetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)-N-propylacetamide](/img/structure/B2915211.png)

![N-(3-fluorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2915218.png)

![2,4-dichloro-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)benzamide](/img/structure/B2915222.png)